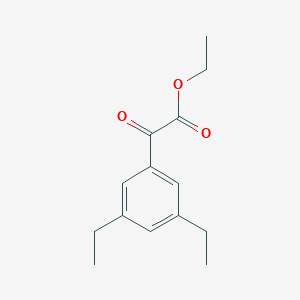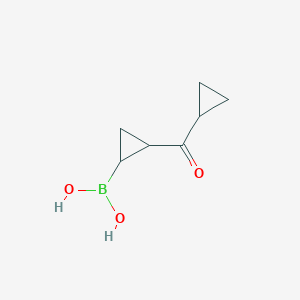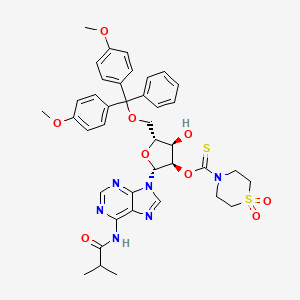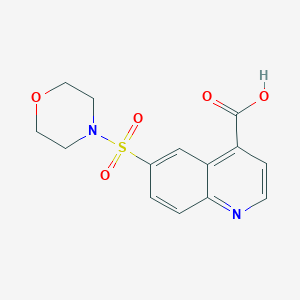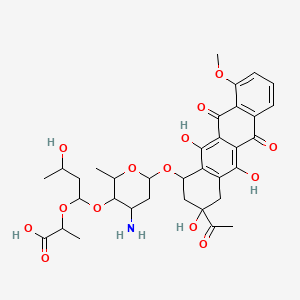
Baumycin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baumycin B1 is an anthracycline antibiotic derived from the bacterium Streptomyces coeruleorubidus. It is part of a family of compounds known for their potent antitumor properties. This compound is structurally related to daunomycin and contains glycoside moieties, which contribute to its biological activity .
Preparation Methods
Baumycin B1 is typically isolated from the culture broths of Streptomyces coeruleorubidus ME130-A4. The strain is shake-cultured at 28°C for 7 days in a medium containing sucrose, soybean meal, NaCl, CaCO3, CuSO4.5H2O, MnCl2.4H2O, and ZnSO4.7H2O, with a pH of 7.4 . The orange-red pigments are extracted from the mycelium mass and culture filtrate using acetone or chloroform. The extracts are then separated into components by silica gel thin-layer chromatography .
Chemical Reactions Analysis
Baumycin B1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the anthracycline structure, potentially altering its biological activity.
Reduction: Reduction of this compound can yield deoxy derivatives, which may have different biological properties.
Substitution: Glycoside moieties in this compound can be substituted with other functional groups to create derivatives with varied activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound with modified biological activities.
Scientific Research Applications
Baumycin B1 has a wide range of scientific research applications:
Mechanism of Action
Baumycin B1 exerts its effects primarily through the inhibition of DNA synthesis. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . The molecular targets of this compound include DNA and topoisomerase II, and its pathways involve the induction of oxidative stress and activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Baumycin B1 is similar to other anthracyclines such as daunomycin and doxorubicin. it has unique glycoside moieties that differentiate it from these compounds . Similar compounds include:
Daunomycin: Another anthracycline with potent antitumor activity, but with different glycoside moieties.
Doxorubicin: Known for its broad-spectrum antitumor activity, it also differs in its glycoside structure.
Bafilomycin B1: Although not an anthracycline, it shares some structural similarities and biological activities.
This compound’s uniqueness lies in its specific glycoside moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
64253-72-1 |
|---|---|
Molecular Formula |
C34H41NO14 |
Molecular Weight |
687.7 g/mol |
IUPAC Name |
2-[1-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanoic acid |
InChI |
InChI=1S/C34H41NO14/c1-13(36)9-22(47-15(3)33(42)43)49-32-14(2)46-23(10-19(32)35)48-21-12-34(44,16(4)37)11-18-25(21)31(41)27-26(29(18)39)28(38)17-7-6-8-20(45-5)24(17)30(27)40/h6-8,13-15,19,21-23,32,36,39,41,44H,9-12,35H2,1-5H3,(H,42,43) |
InChI Key |
FEMNWPQDEXLDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


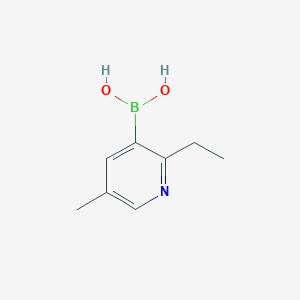
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
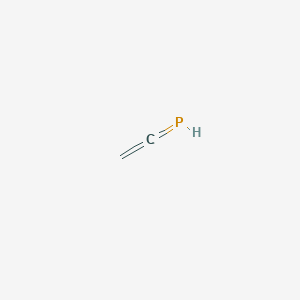
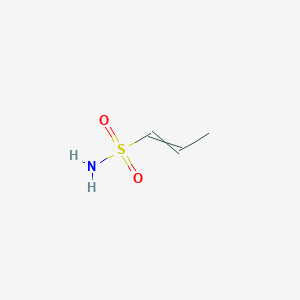
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
